molecular formula C10H11F2NO3 B12472474 (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime

(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime

Cat. No.: B12472474
M. Wt: 231.20 g/mol
InChI Key: LAIMKALSOILNKY-UHFFFAOYSA-N
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Description

(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime is a chemical compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime typically involves the following steps:

    Formation of the Benzaldehyde Derivative: The starting material, 3-methoxybenzaldehyde, undergoes a reaction with 2,2-difluoroethanol in the presence of a suitable catalyst to form 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde.

    Oximation: The aldehyde group of 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde is then converted to its oxime form using hydroxylamine hydrochloride under basic conditions, such as sodium acetate in ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzaldehyde oxime derivatives.

Scientific Research Applications

(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The difluoroethoxy and methoxy substituents can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with a similar benzaldehyde core but different substituents.

    3-(2,2-Difluoroethoxy)-4-methylthiophene-2-carboxylic acid: Another compound featuring the difluoroethoxy group.

Uniqueness

(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both difluoroethoxy and methoxy groups enhances its versatility in chemical synthesis and potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

N-[[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methylidene]hydroxylamine

InChI

InChI=1S/C10H11F2NO3/c1-15-9-4-7(5-13-14)2-3-8(9)16-6-10(11)12/h2-5,10,14H,6H2,1H3

InChI Key

LAIMKALSOILNKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC(F)F

Origin of Product

United States

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